molecular formula C18H24FNO5 B8176418 2-((tert-Butoxycarbonyl)amino)-3-(2-(cyclopropylmethoxy)-3-fluorophenyl)propanoic acid

2-((tert-Butoxycarbonyl)amino)-3-(2-(cyclopropylmethoxy)-3-fluorophenyl)propanoic acid

Cat. No.: B8176418
M. Wt: 353.4 g/mol
InChI Key: GSDUWKVLMJURRJ-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-(2-(cyclopropylmethoxy)-3-fluorophenyl)propanoic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a tert-butoxycarbonyl (Boc) protecting group, a cyclopropylmethoxy group, and a fluorophenyl group, making it a valuable entity in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The cyclopropylmethoxy group can be introduced through a nucleophilic substitution reaction, and the fluorophenyl group can be added via electrophilic aromatic substitution.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of large reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium(VI) oxide.

  • Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilizing nucleophiles or electrophiles under controlled conditions.

Major Products Formed:

  • Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction typically results in the formation of alcohols or amines.

  • Substitution reactions can produce various derivatives depending on the substituents involved.

Scientific Research Applications

This compound finds applications in various fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential, possibly as a drug candidate.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The Boc group, for instance, can be cleaved under acidic conditions, releasing the protected amine. The cyclopropylmethoxy and fluorophenyl groups may interact with enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

  • 2-((tert-Butoxycarbonyl)amino)-3-(2-(methoxy)-3-fluorophenyl)propanoic acid

  • 2-((tert-Butoxycarbonyl)amino)-3-(2-(ethoxy)-3-fluorophenyl)propanoic acid

Uniqueness: The presence of the cyclopropylmethoxy group in this compound distinguishes it from similar compounds, potentially altering its chemical and biological properties.

This detailed overview provides a comprehensive understanding of 2-((tert-Butoxycarbonyl)amino)-3-(2-(cyclopropylmethoxy)-3-fluorophenyl)propanoic acid, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

3-[2-(cyclopropylmethoxy)-3-fluorophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FNO5/c1-18(2,3)25-17(23)20-14(16(21)22)9-12-5-4-6-13(19)15(12)24-10-11-7-8-11/h4-6,11,14H,7-10H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDUWKVLMJURRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)F)OCC2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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